2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Pharmacological Research and Drug Development
Imidazole derivatives, like the one mentioned, are often explored for their pharmacological properties. For example, temozolomide, an imidazole tetrazinone derivative, has been studied for its effectiveness in treating aggressive pituitary tumors. Its efficacy depends on the expression of the DNA repair enzyme O-6 methylguanine DNA methyltransferase (MGMT), suggesting that compounds like 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide could also be explored for similar applications in cancer therapy (Kovacs et al., 2008).
Antimycotic Applications
Research on sertaconazole, an antimycotic agent, has demonstrated its effectiveness in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis. This indicates the potential of similar compounds for use in antimycotic treatments, offering a basis for the exploration of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in similar contexts (Nasarre et al., 1992).
Radiopharmaceutical Research
Compounds with specific binding properties, like 11C-CS1P1 targeting the sphingosine-1-phosphate receptor, suggest the potential for related compounds to be developed as radiotracers for diagnostic purposes or as therapeutic agents. This could extend to exploring 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide for similar applications, especially in diseases where the target receptors or enzymes play a crucial role (Brier et al., 2022).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound that you know is well-studied, I’d be happy to help you find more information about it.
properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-21-18(24)13-25-19-22-11-17(15-7-9-16(20)10-8-15)23(19)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSQERGDHLJCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide |
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